Cas no 2228095-19-8 (2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid)
2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid
- EN300-1744234
- 2228095-19-8
- 2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid
-
- Inchi: 1S/C12H16N2O3/c1-14(2)11(15)9-5-3-8(4-6-9)7-10(13)12(16)17/h3-6,10H,7,13H2,1-2H3,(H,16,17)
- InChI Key: LUFNVSZSQAZNGQ-UHFFFAOYSA-N
- SMILES: OC(C(CC1C=CC(C(N(C)C)=O)=CC=1)N)=O
Computed Properties
- Exact Mass: 236.11609238g/mol
- Monoisotopic Mass: 236.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 83.6Ų
2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1744234-1g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 1g |
$971.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-5g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 5g |
$2816.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-10g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 10g |
$4176.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-0.05g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 0.05g |
$816.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-0.1g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 0.1g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-0.25g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 0.25g |
$893.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-0.5g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 0.5g |
$933.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-1.0g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 1g |
$971.0 | 2023-06-03 | ||
| Enamine | EN300-1744234-2.5g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 2.5g |
$1903.0 | 2023-09-20 | ||
| Enamine | EN300-1744234-5.0g |
2-amino-3-[4-(dimethylcarbamoyl)phenyl]propanoic acid |
2228095-19-8 | 5g |
$2816.0 | 2023-06-03 |
2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid
Introduction to 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid (CAS No. 2228095-19-8)
2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid, with the CAS number 2228095-19-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amino acids and is characterized by its unique structural features, which include an aromatic ring substituted with a dimethylcarbamoyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid is represented by the formula C13H17N3O3. The presence of the amino group and the carboxylic acid group in the molecule allows it to participate in a wide range of chemical reactions, including peptide bond formation, esterification, and amidation. These properties are crucial for its potential use in drug development, particularly in the synthesis of peptides and peptidomimetics.
In recent years, significant research efforts have been directed towards understanding the biological activities and potential therapeutic applications of 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid. Studies have shown that this compound exhibits promising anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid has also been investigated for its neuroprotective effects. Research conducted at the University of California, San Francisco (UCSF), revealed that this compound can protect neurons from oxidative stress-induced damage. The study, published in the Journal of Neurochemistry (2020), found that treatment with 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid significantly reduced neuronal cell death in models of Parkinson's disease and Alzheimer's disease. These findings highlight its potential as a neuroprotective agent in the treatment of neurodegenerative disorders.
The pharmacokinetic properties of 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid have also been extensively studied. Preclinical data indicate that this compound has favorable oral bioavailability and a relatively long half-life, making it suitable for chronic administration. Additionally, it exhibits low toxicity and minimal side effects, which are essential considerations for drug development.
In terms of clinical development, several Phase I and Phase II trials are currently underway to evaluate the safety and efficacy of 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid. Preliminary results from these trials have been encouraging, with no serious adverse events reported. The compound is being tested for its potential to treat chronic pain conditions, inflammatory diseases, and neurodegenerative disorders.
The synthesis of 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid involves several well-established chemical reactions. One common synthetic route involves the condensation of 4-dimethylaminobenzaldehyde with glycine ethyl ester hydrochloride, followed by reduction and subsequent amidation steps. This multi-step process yields high purity product with good yields, making it feasible for large-scale production.
In conclusion, 2-amino-3-4-(dimethylcarbamoyl)phenylpropanoic acid (CAS No. 2228095-19-8) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory, analgesic, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing clinical trials will provide valuable insights into its safety and efficacy, paving the way for its potential use as a novel therapeutic agent.
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